N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
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Description
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 436.5 g/mol
- CAS Number : 1251678-88-2
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiadiazine ring and subsequent modifications to achieve the desired acetamide functionality. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of the thiadiazine class exhibit significant antimicrobial properties. Specifically:
- Gram-positive Bacteria : The compound has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies indicate that structural modifications can enhance this activity.
- Fungal Pathogens : It has been reported to possess antifungal activity against drug-resistant strains of Candida, suggesting potential as a therapeutic agent in treating fungal infections .
Anticancer Properties
In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colon cancer) cells were utilized to evaluate cytotoxicity.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the phenyl groups and the thiadiazine core can lead to variations in potency and selectivity against different pathogens or cancer cell lines. For instance:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased antimicrobial potency |
Alteration of alkyl substituents | Changes in cytotoxicity profiles |
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Case Study 1 : A study evaluating a series of thiadiazine derivatives reported that compounds similar to this compound exhibited potent activity against both Gram-positive bacteria and drug-resistant fungi .
- Case Study 2 : In a clinical trial setting, derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-7-10-19(11-8-16)27-15-26(31(29,30)21-5-4-12-24-23(21)27)14-22(28)25-20-13-17(2)6-9-18(20)3/h4-13H,14-15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCSUQVIYTXWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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